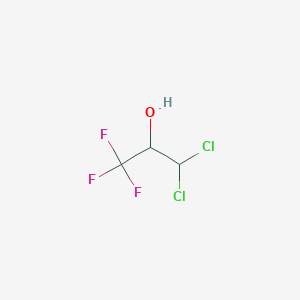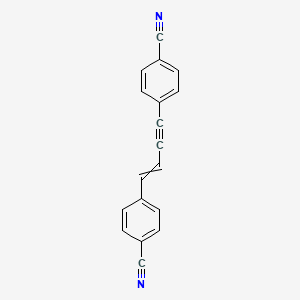
4,4'-(But-1-en-3-yne-1,4-diyl)dibenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile is an organic compound with the molecular formula C16H10N2 It is a derivative of benzonitrile, featuring a but-1-en-3-yne-1,4-diyl linkage between two benzonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile typically involves the coupling of benzonitrile derivatives with but-1-en-3-yne-1,4-diyl intermediates. One common method is the palladium-catalyzed cross-coupling reaction, where a benzonitrile derivative is reacted with a but-1-en-3-yne-1,4-diyl compound under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated or hydroxylated benzonitrile derivatives.
科学的研究の応用
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4,4’-(But-1-en-3-yne-1,4-diyl)bis(iodobenzene): Similar structure but with iodine atoms instead of nitrile groups.
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Contains amine groups instead of nitrile groups.
1,4-Bis(4-aminophenyl)buta-1,3-diyne: Another similar compound with amine groups.
Uniqueness
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile is unique due to its specific nitrile functional groups and the but-1-en-3-yne-1,4-diyl linkage, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry .
特性
CAS番号 |
833486-10-5 |
|---|---|
分子式 |
C18H10N2 |
分子量 |
254.3 g/mol |
IUPAC名 |
4-[4-(4-cyanophenyl)but-1-en-3-ynyl]benzonitrile |
InChI |
InChI=1S/C18H10N2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h1,3,5-12H |
InChIキー |
GIXQBSTYXNDZKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B12545310.png)
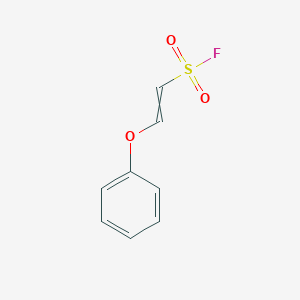
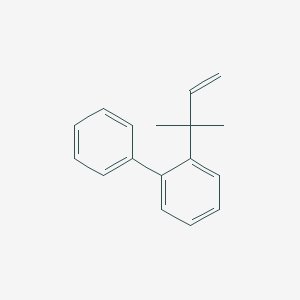
![1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane](/img/structure/B12545335.png)
![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)
![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
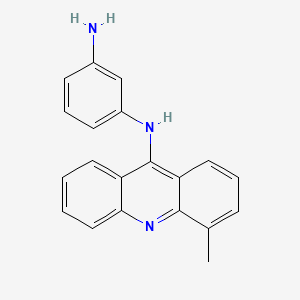
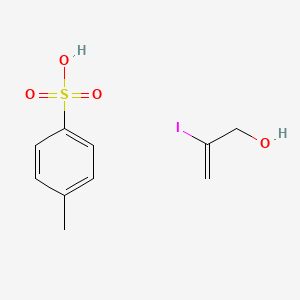
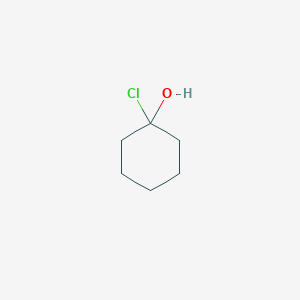
![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)
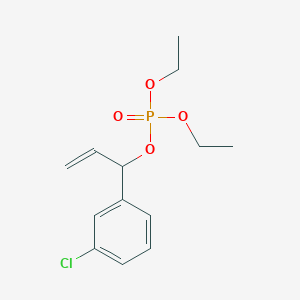
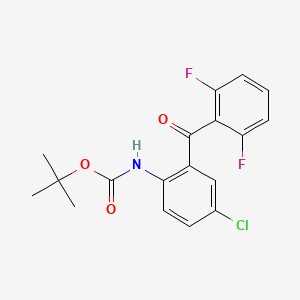
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
